

Comparative analysis of Furathiocarb metabolism across different animal species.

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Compound of Interest

Compound Name: *Furathiocarb*

Cat. No.: *B052073*

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Comparative Analysis of Furathiocarb Metabolism Across Different Animal Species

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of **Furathiocarb** metabolism across various animal species, supported by experimental data. **Furathiocarb**, a carbamate insecticide, undergoes extensive metabolic transformation in animals, and understanding these pathways is critical for toxicological risk assessment. The primary metabolic routes involve biotransformation to carbofuran, which is considered the active insecticide, followed by further oxidation and conjugation.

Quantitative Data Summary

The following tables present a summary of quantitative data from metabolism studies in rats, lactating goats, and laying hens, showcasing the distribution and excretion of **Furathiocarb** and its metabolites.

Table 1: Recovery of ^{14}C -**Furathiocarb** Equivalents in Rats (% of Administered Dose)

Sample	Phenyl-Label	Side-Chain-Label
Urine	91.5%	50.1%
Faeces	2.5%	2.0%
Expired Air	<0.1%	35.8%
Tissues	0.4%	1.0%
Total Recovery	94.5%	88.9%

Table 2: Distribution of ¹⁴C-Residues in Lactating Goats (mg/kg **Furathiocarb** Equivalent)

Tissue / Product	Phenyl-Label	Side-Chain-Label
Liver	0.23	0.12
Kidney	0.13	0.06
Muscle	<0.01	<0.01
Fat	<0.01	<0.01
Milk (Day 4)	0.022	0.012

Table 3: Distribution of ¹⁴C-Residues in Laying Hens (mg/kg **Furathiocarb** Equivalent)

Tissue / Product	Phenyl-Label	Side-Chain-Label
Liver	0.34	0.13
Kidney	0.15	0.08
Muscle	<0.02	<0.02
Fat	<0.01	<0.01
Egg Yolk (Day 4)	0.10	0.05
Egg White (Day 4)	<0.02	<0.02

Experimental Protocols

1. Rat Metabolism Study

- Objective: To determine the absorption, distribution, metabolism, and excretion of **Furathiocarb** in rats.
- Methodology: Wistar rats were administered a single oral dose of ^{14}C -**Furathiocarb**, radiolabelled on either the phenyl ring or the side chain. Urine, faeces, and expired air were collected for 48 hours. The total radioactivity was measured in excreta and tissues. Metabolites were identified using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

2. Goat Metabolism Study

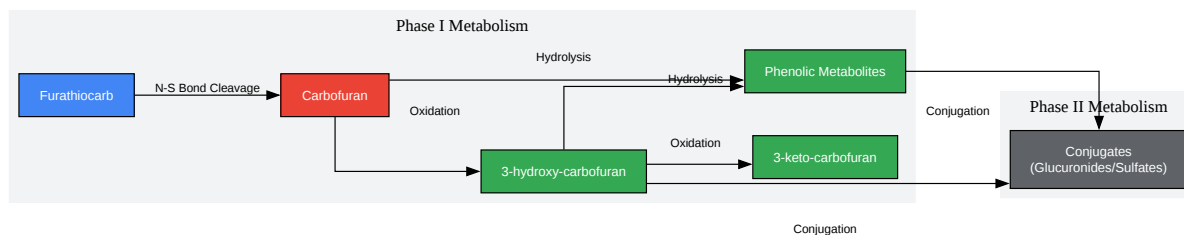
- Objective: To investigate the metabolism and distribution of **Furathiocarb** in a lactating ruminant model.
- Methodology: Lactating goats were orally administered ^{14}C -**Furathiocarb** for four consecutive days. Milk was collected twice daily, and tissue samples (liver, kidney, muscle, fat) were collected at sacrifice. Total radioactive residue (TRR) was determined, and metabolites were identified using TLC and HPLC.

3. Hen Metabolism Study

- Objective: To study the metabolism and distribution of **Furathiocarb** in an avian model.
- Methodology: Laying hens were orally dosed with ^{14}C -**Furathiocarb** for four consecutive days. Eggs were collected daily, and tissue samples were taken at sacrifice. Samples were analyzed for TRR, and metabolites were characterized.

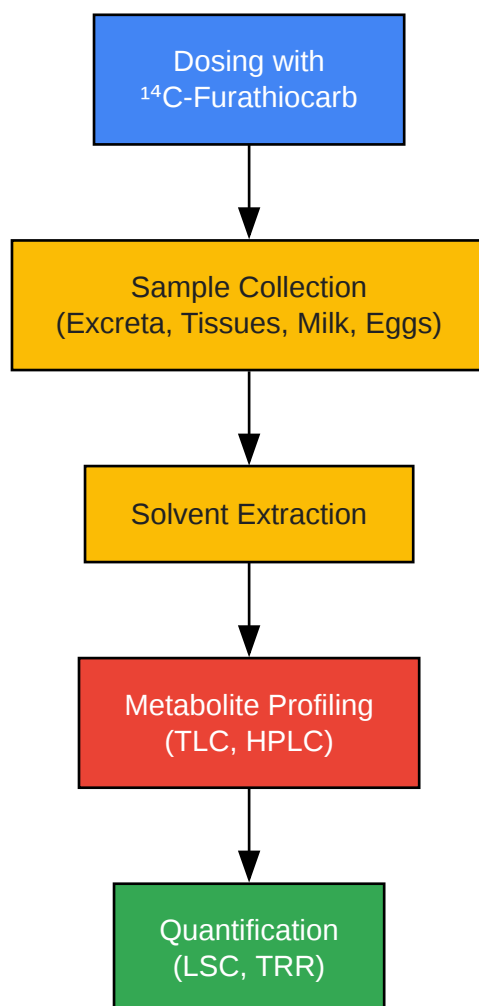
Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathways and experimental workflows associated with **Furathiocarb** analysis.



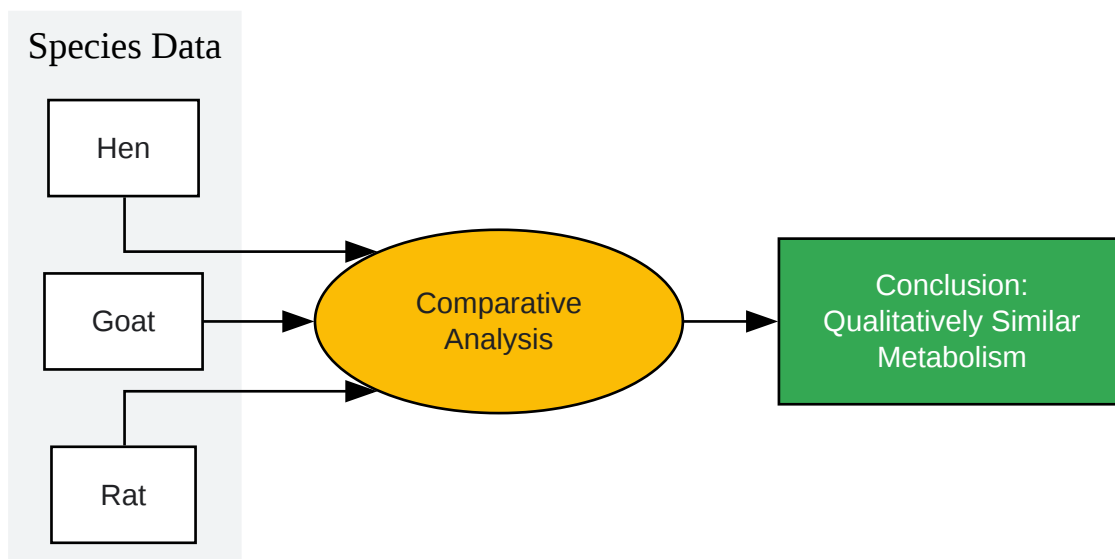
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Caption: Primary metabolic pathways of **Furathiocarb** in animal species.



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Caption: General experimental workflow for animal metabolism studies.



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Caption: Logical flow for the comparative assessment of metabolism.

Comparative Metabolic Profile

The metabolism of **Furathiocarb** is qualitatively similar across the examined species, including rats, goats, and hens.

- **Absorption and Excretion:** In all species, **Furathiocarb** is readily absorbed and extensively metabolized. Excretion is rapid, primarily occurring through the urine.[1] This rapid elimination suggests a low potential for bioaccumulation in tissues.
- **Primary Metabolic Pathway:** The principal metabolic pathway involves the cleavage of the nitrogen-sulfur bond to yield carbofuran.[2][3] This is a crucial activation step, as carbofuran is a more potent cholinesterase inhibitor.
- **Secondary Metabolism:** Following the formation of carbofuran, further metabolism proceeds via oxidation to form 3-hydroxy-carbofuran and 3-keto-carbofuran.[1][4] These oxidized metabolites, along with phenolic metabolites derived from the hydrolysis of the carbamate

ester linkage, undergo Phase II conjugation to form glucuronides and sulfates, which are then readily excreted.

- **Residue Distribution:** Residue levels in edible tissues such as muscle and fat, as well as in milk and eggs, are consistently low, indicating that the parent compound and its metabolites do not accumulate significantly. The highest residue concentrations are typically found in the liver and kidneys, the primary organs of metabolism and excretion.

Conclusion

The metabolic profile of **Furathiocarb** demonstrates a consistent pattern across different animal species, including rats, goats, and hens. The key metabolic steps are cleavage to carbofuran, followed by oxidation and conjugation. While minor quantitative differences exist in the distribution and excretion profiles, the overall qualitative metabolic pathway is conserved. This consistency is a vital consideration for interspecies extrapolation in toxicological evaluations and for establishing comprehensive risk assessments for both animal and human health. Recent in vitro studies using hepatic microsomes from seven mammalian species (human, monkey, minipig, rat, mouse, dog, and rabbit) further confirm that the carbofuran metabolic pathway is predominant across all tested species.^{[2][3]}

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